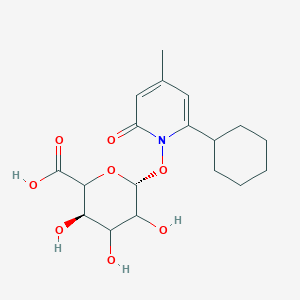

Ciclopirox beta-D-Glucuronide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ciclopirox beta-D-Glucuronide is a glucuronide derivative of the antifungal agent Ciclopirox. This compound is formed through the glucuronidation process, where Ciclopirox is conjugated with beta-D-glucuronic acid. Ciclopirox is widely used for its broad-spectrum antifungal, antibacterial, and anti-inflammatory properties . The glucuronide derivative is primarily studied for its role in drug metabolism and pharmacokinetics .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Ciclopirox beta-D-Glucuronide typically involves the reaction of Ciclopirox with beta-D-glucuronic acid ester. This reaction is carried out using organic synthesis techniques under controlled conditions . The process involves the use of specific reagents and catalysts to facilitate the conjugation reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

化学反应分析

2.1. Glucuronidation Pathway

Ciclopirox undergoes rapid hepatic glucuronidation, forming CPX-G as the primary metabolite:

Ciclopirox+UDP glucuronic acidUGTCPX G+UDP

-

Kinetics : Plasma concentrations of CPX-G exceed those of ciclopirox post-administration .

-

Excretion : >90% of CPX-G is renally excreted within 12 hours .

2.2. Enzymatic Hydrolysis

β-Glucuronidase enzymes reverse glucuronidation, regenerating ciclopirox:

CPX Gβ glucuronidaseCiclopirox+Glucuronic acid

This reaction occurs in tissues with high β-glucuronidase activity (e.g., tumors, inflamed sites), reactivating ciclopirox's pharmacological effects .

Stability and Degradation

CPX-G exhibits pH- and temperature-dependent stability:

| Condition | Stability Profile | Source |

|---|---|---|

| pH 7.4 (37°C) | Half-life: ~1.7 hours | |

| Acidic (pH <5) | Rapid hydrolysis to ciclopirox | |

| Storage (-20°C) | Stable for >12 months |

Degradation products include ciclopirox and glucuronic acid, detectable via HPLC .

Interactions with Enzymes and Proteins

CPX-G modulates enzymatic activity in preclinical models:

5.1. Anticancer Studies

In high-grade urothelial cancer models:

-

CPX-G is cleaved in tumor microenvironments, releasing ciclopirox, which suppresses Notch signaling and induces apoptosis .

-

Synergistic effects observed with mitochondrial electron transport chain inhibitors .

5.2. Drug-Drug Interaction Studies

CPX-G serves as a probe substrate for UGT1A9, predicting interactions with:

Comparative Pharmacokinetics

| Parameter | Ciclopirox | CPX-G |

|---|---|---|

| Plasma Half-life | 1.7 hours | 2.3 hours |

| Protein Binding | 94–97% | <10% |

| Bioactivity | Antifungal/anticancer | Inactive |

Key Research Findings

-

Phase I Clinical Data : Oral ciclopirox olamine generates CPX-G as the dominant metabolite, with urinary concentrations exceeding antifungal IC₅₀ values .

-

Enzymatic Reactivation : Tumor-associated β-glucuronidase converts CPX-G to ciclopirox, enabling localized drug delivery .

-

Stability in Formulations : CPX-G remains stable in refrigerated oral formulations for >12 months .

科学研究应用

作用机制

Ciclopirox beta-D-Glucuronide exerts its effects through the inhibition of essential co-factors in enzymes. The compound has a high affinity for trivalent cations, which disrupts the function of enzymes involved in fungal cell wall synthesis and other metabolic processes . This leads to the inhibition of fungal growth and proliferation .

相似化合物的比较

Ciclopirox: The parent compound with broad-spectrum antifungal activity.

Ciclopirox Olamine: A salt form of Ciclopirox used in topical formulations.

Ciclopirox-d11 beta-D-Glucuronide: A deuterium-labeled derivative used in drug metabolism studies.

Uniqueness: Ciclopirox beta-D-Glucuronide is unique due to its glucuronide conjugation, which significantly affects its pharmacokinetics and metabolic pathways. This conjugation enhances the compound’s solubility and facilitates its excretion from the body . The glucuronide derivative also provides insights into the role of glucuronidation in drug metabolism and the potential for drug-drug interactions .

生物活性

Ciclopirox beta-D-Glucuronide (CPX-G) is a glucuronide metabolite of ciclopirox, a well-known antifungal agent. This compound has garnered attention not only for its antifungal properties but also for its potential applications in cancer therapy and other medical conditions. This article explores the biological activity of CPX-G, including its mechanisms of action, pharmacokinetics, and therapeutic implications.

This compound exhibits biological activities primarily associated with its parent compound, ciclopirox. The mechanisms through which CPX-G acts include:

- Fungal Inhibition : CPX-G retains antifungal properties by targeting a broad spectrum of fungal organisms, including dermatophytes and yeasts. Its action is attributed to a high affinity for trivalent cations, which inhibits essential enzyme co-factors necessary for fungal growth.

- Iron Chelation : Similar to ciclopirox, CPX-G chelates iron, disrupting various cellular processes in fungi and potentially in cancer cells. This chelation interferes with signaling pathways related to cell proliferation and survival .

- Cell Cycle Modulation : Studies indicate that CPX can induce cell cycle arrest in cancer cells, particularly at the S and G0/G1 phases, leading to apoptosis .

Pharmacokinetics

The pharmacokinetic profile of CPX-G is crucial for understanding its therapeutic potential:

- Absorption and Distribution : After administration, CPX-G is rapidly absorbed and distributed throughout the body. It penetrates deep tissues, including skin and mucosal membranes.

- Metabolism : The primary metabolic pathway for ciclopirox is glucuronidation, resulting in the formation of CPX-G. This process enhances the compound's solubility and facilitates excretion via urine .

- Excretion : Studies show that both ciclopirox and its glucuronide metabolite are excreted primarily through urine and feces. The biological half-life of ciclopirox is approximately 1.7 hours .

Biological Activity in Cancer Treatment

Recent research has highlighted the anticancer potential of ciclopirox and its derivatives:

- Antitumor Efficacy : In preclinical studies, oral administration of ciclopirox olamine (a formulation containing CPX) has shown significant inhibition of tumor growth in various cancer models, including leukemia and breast cancer xenografts .

- Clinical Trials : A Phase I clinical trial demonstrated that patients with advanced hematologic malignancies experienced hematologic improvement or disease stabilization when treated with ciclopirox olamine without significant toxicity .

Case Studies

Several studies have investigated the effects of ciclopirox and its metabolites on different types of cancer:

- Leukemia Models : Ciclopirox olamine was shown to inhibit the growth of acute myeloid leukemia xenografts in mice without causing weight loss or organ toxicity .

- Bladder Cancer : Fosciclopirox (a prodrug of ciclopirox) significantly reduced bladder weight in a mouse model of high-grade urothelial cancer, indicating a reduction in tumor volume .

- Breast Cancer : In studies involving MDA-MB-231 breast cancer cells, ciclopirox olamine exhibited a 75% reduction in tumor growth compared to control groups .

Data Table: Summary of Biological Activities

属性

CAS 编号 |

79419-54-8 |

|---|---|

分子式 |

C18H25NO8 |

分子量 |

383.4 g/mol |

IUPAC 名称 |

(2S,3S,4S,5R,6S)-6-(2-cyclohexyl-4-methyl-6-oxopyridin-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C18H25NO8/c1-9-7-11(10-5-3-2-4-6-10)19(12(20)8-9)27-18-15(23)13(21)14(22)16(26-18)17(24)25/h7-8,10,13-16,18,21-23H,2-6H2,1H3,(H,24,25)/t13-,14-,15+,16-,18-/m0/s1 |

InChI 键 |

RRBPTSPRUYTJLL-RPUYLAQPSA-N |

SMILES |

CC1=CC(=O)N(C(=C1)C2CCCCC2)OC3C(C(C(C(O3)C(=O)O)O)O)O |

手性 SMILES |

CC1=CC(=O)N(C(=C1)C2CCCCC2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

规范 SMILES |

CC1=CC(=O)N(C(=C1)C2CCCCC2)OC3C(C(C(C(O3)C(=O)O)O)O)O |

外观 |

White Solid |

熔点 |

220 - 225°C |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

1-[(6-Cyclohexyl-4-methyl-2-oxo-1(2H)-pyridinyl)oxy]-1-deoxy-β-D-glucopyranuronic Acid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。